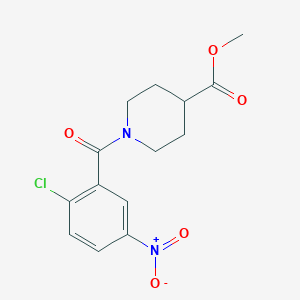
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea involves its ability to scavenge reactive oxygen species (ROS) and to inhibit the activity of enzymes involved in ROS production. By reducing oxidative stress, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can protect cells from damage and improve cellular function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve mitochondrial function, reduce lipid peroxidation, and regulate gene expression.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its ability to scavenge ROS, which can be useful in studying oxidative stress-related diseases. However, one limitation of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is its potential to interfere with other cellular processes, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea research, including its potential use as a therapeutic agent for neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea on cellular function and to identify potential side effects. Finally, the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea could facilitate its use in future research.
合成法
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and recrystallization processes.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been widely studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In cardiovascular research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have vasodilatory effects and to improve endothelial function.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-7-5-4-6-12(14)11-18-17(23)19-13-8-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPFZBDIZVCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)


![3-[(2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5879335.png)
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]piperazine](/img/structure/B5879360.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)